

Literature review comparing Go 6983 and Sotrastaurin

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Compound of Interest

Compound Name: Go 6983

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A Comprehensive Comparison of the PKC Inhibitors Go 6983 and Sotrastaurin for Researchers

This guide provides a detailed, data-driven comparison of two widely used Protein Kinase C (PKC) inhibitors, **Go 6983** and Sotrastaurin (also known as AEB071). The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate inhibitor for their experimental needs.

Introduction to Go 6983 and Sotrastaurin

Go 6983 is a broad-spectrum, cell-permeable PKC inhibitor belonging to the bisindolylmaleimide class of compounds.^[1] It functions as an ATP-competitive inhibitor and is widely used in preclinical research to investigate the roles of various PKC isoforms in cellular signaling pathways.^[2] Its applications have been noted in studies of cardioprotection, where it can attenuate the effects of ischemia/reperfusion injury.^{[3][4][5]}

Sotrastaurin (AEB071) is a potent, selective, and orally-active pan-PKC inhibitor.^{[6][7]} It has been the subject of numerous clinical trials, particularly for its immunosuppressive properties in preventing organ transplant rejection and for its potential as an anti-cancer agent in diseases like uveal melanoma.^{[7][8][9][10][11]} Its mechanism primarily involves the inhibition of T-cell activation.^{[12][13]}

Inhibitory Profile and Selectivity

The primary difference between **Go 6983** and Sotrastaurin lies in their potency and selectivity against the various PKC isoforms.

Inhibitor	Target PKC Isoform	IC50 / Ki (nM)	Notes
Go 6983	PKC α	7	IC50[14][15][16]
PKC β	7	IC50[14][15][16]	
PKC γ	6	IC50[14][15][16]	
PKC δ	10	IC50[14][15][16]	
PKC ζ	60	IC50[14][15][16]	
PKC μ (PKD1)	20,000	IC50; Notably less effective against PKC μ .[14][17][18]	
Sotrastaurin	PKC α	0.95	Ki[6][7]
PKC β	0.64	Ki[6][7]	
PKC δ	2.1	Ki[6]	
PKC ϵ	3.2	Ki[6]	
PKC η	1.8	Ki[6]	
PKC θ	0.22	Ki; Shows highest potency against PKC θ .[6][7][19]	
PKC ζ	-	Inactive against PKC ζ , [19]	

Key Observations:

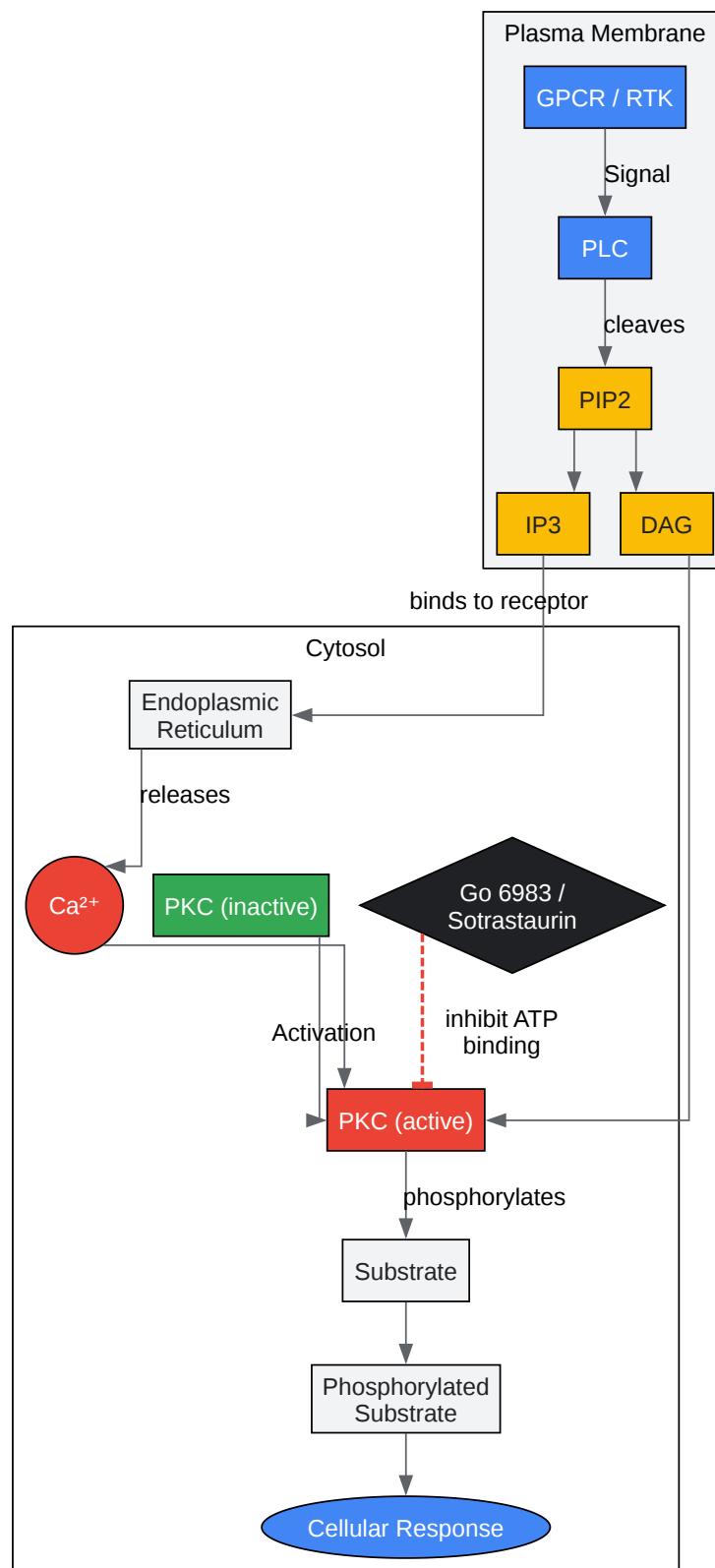
- **Potency:** Sotrastaurin generally exhibits higher potency with Ki values in the sub-nanomolar to low nanomolar range, whereas **Go 6983** has IC50 values in the low to mid-nanomolar range for most classical and novel PKC isoforms.[6][7][14]
- **Selectivity:**

- **Go 6983** is considered a broad-spectrum inhibitor, affecting conventional (α , β , γ), novel (δ), and atypical (ζ) PKC isoforms, although it is significantly less potent against PKC γ (also known as PKD1).[14][17][18]
- Sotrastaurin is a pan-PKC inhibitor but is notably inactive against the atypical isoform PKC ζ .[19] It shows particularly high potency for PKC θ , which is crucial for its effects on T-cell activation.[6][7]
- Off-Target Effects: Both inhibitors can affect other kinases. At a concentration of 500 nM, **Go 6983** was found to substantially inhibit 21 other kinases in a large panel screen.[2] Sotrastaurin has been shown to inhibit glycogen synthase kinase 3 β (GSK3 β) with an IC50 below 1 μ M.[6]

Mechanism of Action and Signaling Pathway

Both **Go 6983** and Sotrastaurin are ATP-competitive inhibitors, meaning they bind to the ATP-binding site in the catalytic domain of PKC, preventing the phosphorylation of its substrates. This action blocks the downstream signaling cascades that are dependent on PKC activity.

The following diagram illustrates the general activation of conventional and novel PKC isoforms and the point of inhibition by these small molecules.



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Caption: General PKC signaling pathway and point of inhibition.

Experimental Protocols

A standard method to determine the inhibitory activity of compounds like **Go 6983** and Sotrastaurin is an in vitro kinase assay.

Protocol: In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure based on common methodologies, such as scintillation proximity assays or filter-binding assays.[19]

Objective: To measure the phosphotransferase activity of a specific PKC isoform in the presence of an inhibitor and determine the IC₅₀ value.

Materials:

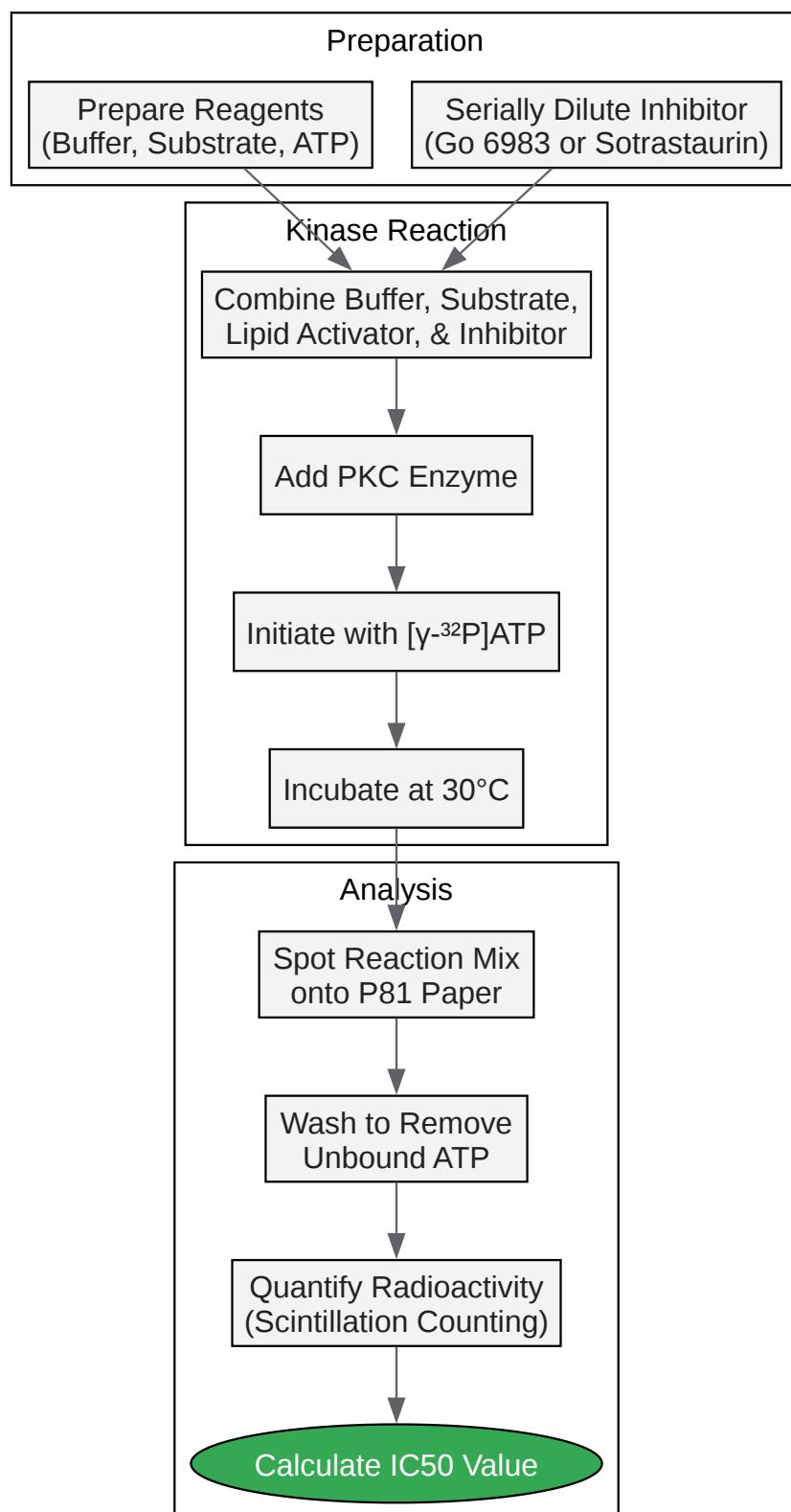
- Recombinant purified PKC isoform
- Specific peptide substrate for the PKC isoform
- Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM CaCl₂)
- Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)
- [γ -³²P]ATP or [γ -³³P]ATP
- ATP solution (non-radioactive)
- **Go 6983** or Sotrastaurin (dissolved in DMSO, with serial dilutions prepared)
- P81 phosphocellulose paper or other binding matrix
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation fluid and counter

Procedure:

- Prepare Reagents: Thaw all reagents and keep them on ice. Sonicate the lipid activator solution immediately before use.

- Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase assay buffer, lipid activator, and the specific peptide substrate.
- Add Inhibitor: Add a small volume of the serially diluted inhibitor (**Go 6983** or Sotrastaurin) or DMSO (for the control) to the reaction tubes.
- Add Enzyme: Add the purified PKC isoform to the tubes to initiate a pre-incubation period.
- Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP mix, which includes a known concentration of non-radioactive ATP and a tracer amount of [γ -³²P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
- Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free radioactive ATP will not.
- Washing: Wash the P81 papers multiple times with the phosphoric acid wash buffer to remove any unbound [γ -³²P]ATP.
- Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PKC activity by 50%.

Experimental Workflow Diagram

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Caption: Workflow for an *in vitro* PKC kinase activity assay.

Summary and Recommendations

The choice between **Go 6983** and Sotрастaurин depends heavily on the specific research question and experimental context.

- Choose **Go 6983** for:
 - Broad, non-isoform-specific inhibition of PKC in in vitro or cell-based assays where a well-characterized, general PKC inhibitor is needed.
 - Studies where inhibition of the atypical PKC ζ is desired.[14][15][16]
 - Differentiating the activity of PKC μ (PKD1) from other PKC isoforms, due to its low potency against PKC μ .[17][18]
 - Preclinical models of ischemia/reperfusion injury.[3][4]
- Choose Sotрастaurин for:
 - High-potency inhibition of conventional and novel PKC isoforms.
 - Experiments focused on T-cell activation and immunosuppression, particularly where targeting PKC θ is important.[7][12]
 - In vivo studies, given its development as an orally bioavailable drug.[6]
 - Studies where sparing the atypical PKC ζ isoform is critical.[19]
 - Translational research related to oncology or immunology, leveraging the existing clinical data.[8][10][20]

Both compounds are powerful tools for dissecting the complex roles of PKC signaling. Researchers should carefully consider the isoform selectivity, potency, and known off-target effects detailed in this guide to ensure the most accurate and interpretable experimental outcomes.

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